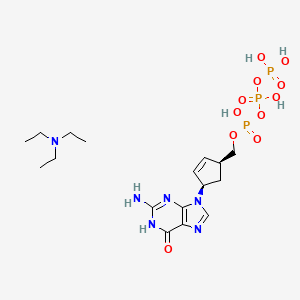
(S)-2-Acetoxypropionoyl Chloride-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Acetoxypropionoyl Chloride-d3 is a deuterated derivative of (S)-2-Acetoxypropionoyl Chloride. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is often used in scientific research due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetoxypropionoyl Chloride-d3 typically involves the deuteration of (S)-2-Acetoxypropionoyl Chloride. One common method is the reaction of (S)-2-Acetoxypropionoyl Chloride with deuterated reagents under specific conditions to achieve the desired deuteration. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes. These processes are designed to maximize the yield and purity of the deuterated compound. The use of advanced techniques such as continuous flow reactors and high-pressure systems can enhance the efficiency of the deuteration process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Acetoxypropionoyl Chloride-d3 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of (S)-2-Hydroxypropionic Acid-d3 and hydrochloric acid.
Reduction: The compound can be reduced to (S)-2-Hydroxypropionoyl Chloride-d3 using reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Hydrolysis: The reaction is usually carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide.
Hydrolysis: The major products are (S)-2-Hydroxypropionic Acid-d3 and hydrochloric acid.
Reduction: The major product is (S)-2-Hydroxypropionoyl Chloride-d3.
Aplicaciones Científicas De Investigación
(S)-2-Acetoxypropionoyl Chloride-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of deuterated compounds for NMR spectroscopy.
Biology: The compound is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties due to the presence of deuterium.
Mecanismo De Acción
The mechanism of action of (S)-2-Acetoxypropionoyl Chloride-d3 involves the incorporation of deuterium atoms into target molecules. Deuterium has a higher bond dissociation energy compared to hydrogen, which can lead to changes in the stability and reactivity of the molecules. This can affect various molecular targets and pathways, including enzyme activity, metabolic processes, and chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Acetoxypropionoyl Chloride: The non-deuterated version of the compound.
Acetyl Chloride-d3: Another deuterated acetyl compound used in similar applications.
Vinyl Chloride-d3: A deuterated vinyl compound used in polymer chemistry.
Uniqueness
(S)-2-Acetoxypropionoyl Chloride-d3 is unique due to its specific structure and the presence of deuterium atoms. This gives it distinct properties, such as increased stability and altered reactivity, which are valuable in various scientific and industrial applications. The compound’s ability to act as a deuterium source makes it particularly useful in studies involving isotopic labeling and tracing.
Propiedades
Fórmula molecular |
C5H7ClO3 |
|---|---|
Peso molecular |
153.58 g/mol |
Nombre IUPAC |
[(2S)-3-chloro-1,1,1-trideuterio-3-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C5H7ClO3/c1-3(5(6)8)9-4(2)7/h3H,1-2H3/t3-/m0/s1/i1D3 |
Clave InChI |
ALHZEIINTQJLOT-SRQSVDBESA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@H](C(=O)Cl)OC(=O)C |
SMILES canónico |
CC(C(=O)Cl)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B13852551.png)
![4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13852556.png)
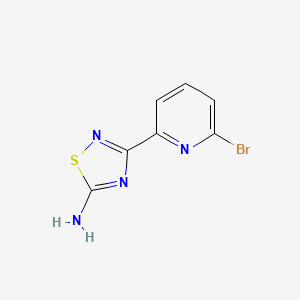
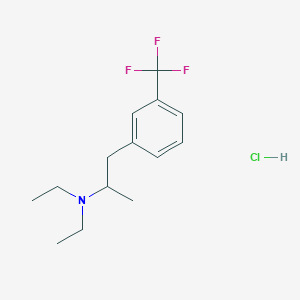
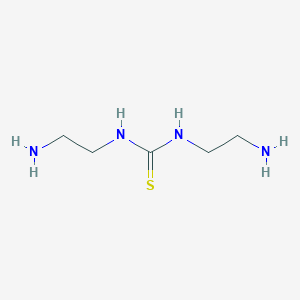
![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)
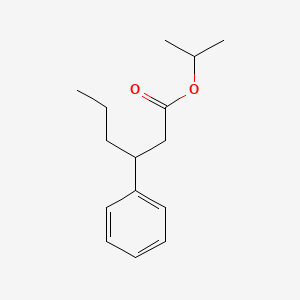
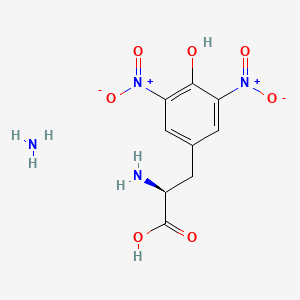
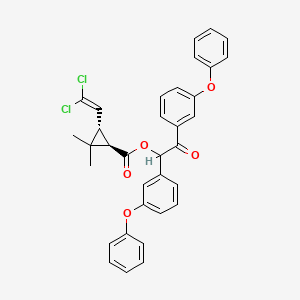
![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
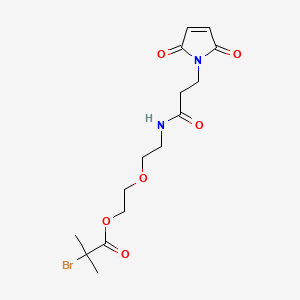
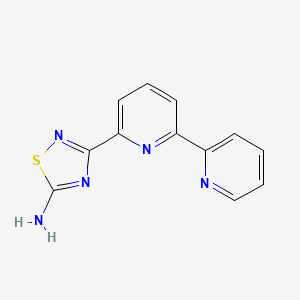
![1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol](/img/structure/B13852627.png)
